molecular formula C26H23N3O5 B11069514 4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate

4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate

Cat. No.: B11069514
M. Wt: 457.5 g/mol
InChI Key: WWLVAHYFYFYTPJ-UHFFFAOYSA-N
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Description

4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The core structure can be synthesized through a series of condensation reactions involving appropriate starting materials such as quinoline derivatives and aromatic aldehydes. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dioxo-3,10-dioxa-5,8-diazadodecane-1,12-diyl bis(2-methylacrylate)
  • 7,7,9,9,11,11-Hexamethyl-3,6,8,10,12,15-hexaoxa-7,9,11-trisilaheptadecane

Uniqueness

4-(9,11-Dioxo-7,8,9,10,11,12-hexahydrobenzo[F]pyrimido[4,5-B]quinolin-12-YL)-2-methoxyphenyl butyrate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

[4-(14,16-dioxo-11,13,15-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17)-hexaen-18-yl)-2-methoxyphenyl] butanoate

InChI

InChI=1S/C26H23N3O5/c1-3-6-20(30)34-18-12-10-15(13-19(18)33-2)21-22-16-8-5-4-7-14(16)9-11-17(22)27-24-23(21)25(31)29-26(32)28-24/h4-5,7-13,21H,3,6H2,1-2H3,(H3,27,28,29,31,32)

InChI Key

WWLVAHYFYFYTPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)NC(=O)N5)OC

Origin of Product

United States

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